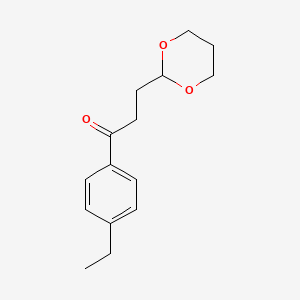

Benzyl(oxan-4-ylmethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

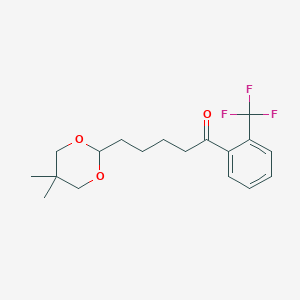

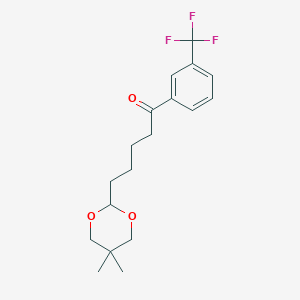

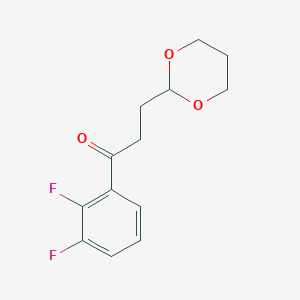

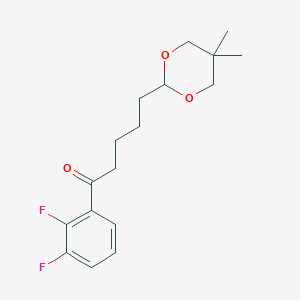

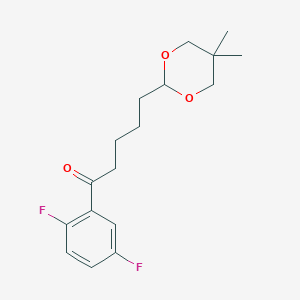

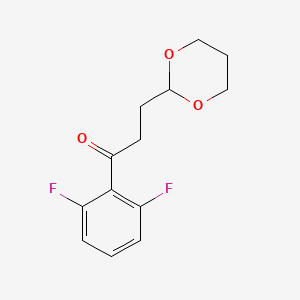

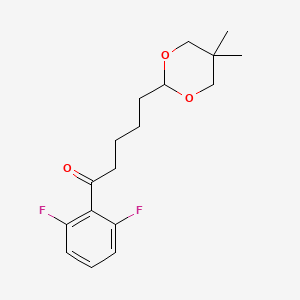

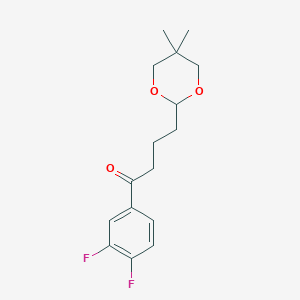

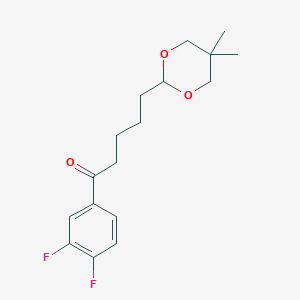

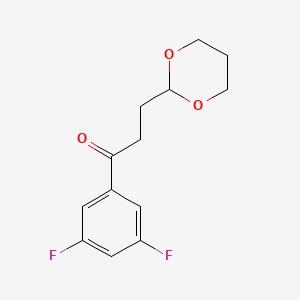

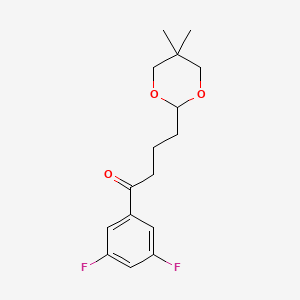

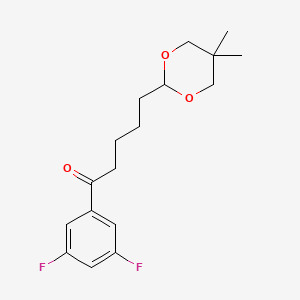

Benzyl(oxan-4-ylmethyl)amine is a compound with the molecular formula C13H19NO . It belongs to the class of organic compounds known as phenylmethylamines, which consist of a phenyl group substituted by a methanamine .

Synthesis Analysis

The synthesis of benzyl amines can be achieved through various methods. One approach involves the palladium-catalyzed carbonylative aminohomologation of aryl halides . Another method involves the iron-catalyzed direct alkylation of amines with alcohols .Molecular Structure Analysis

The molecular structure of Benzyl(oxan-4-ylmethyl)amine consists of a benzyl group attached to an oxan-4-ylmethyl group through an amine linkage . The spectroscopic properties of amines, such as Benzyl(oxan-4-ylmethyl)amine, can be analyzed using techniques like NMR and IR spectroscopy .Chemical Reactions Analysis

Amines, including Benzyl(oxan-4-ylmethyl)amine, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also undergo reactions with alcohols to form secondary amines .Physical And Chemical Properties Analysis

Amines, including Benzyl(oxan-4-ylmethyl)amine, are less volatile than hydrocarbons of similar size, weight, and shape . They are also more water-soluble than alcohols of similar molecular weights due to hydrogen bonding .科学的研究の応用

Comprehensive Analysis of Benzyl(oxan-4-ylmethyl)amine Applications:

Photocatalytic Sulfonative Oxidation

Benzyl secondary amines, including Benzyl(oxan-4-ylmethyl)amine, can be utilized in photocatalytic sulfonative oxidation processes. This method involves the α-oxidation and sulfonation of benzylamines using Ir(iii) or Eosin Y as the photocatalyst in the presence of O2 as a green oxidant .

Enzymatic Synthesis

Research has shown that enzymes can be engineered to improve conversion and selectivity for N-benzyl cyclo-tertiary amines, which is beneficial for drug synthesis. This suggests potential applications of Benzyl(oxan-4-ylmethyl)amine in enzymatic synthesis aiding pharmaceutical development .

Oxidative Coupling Reactions

Benzyl secondary amines are also involved in oxidative coupling reactions. These reactions are significant in organic synthesis, particularly for the selective oxidation of amines into imines without the need for transition-metal or noble-metal catalysts .

Chemical Education

Lastly, Benzyl(oxan-4-ylmethyl)amine could be used for educational purposes, demonstrating various chemical reactions and synthesis techniques to students specializing in organic chemistry.

Visible light-driven photocatalytic sulfonative oxidation of benzyl… Catalysts | Free Full-Text | Rational Engineering of… - MDPI Metal- and oxidant-free electrochemically promoted oxidative coupling…

Safety and Hazards

将来の方向性

The future directions in the research of Benzyl(oxan-4-ylmethyl)amine could involve the development of efficient catalytic methodologies for C–N bond formation . Another area of interest could be the exploration of new functional groups on the canonical H2bdc ligand (benzyl azide and benzyl amine) that can serve as versatile handles for postsynthetic modification for the many metal–organic frameworks that utilize H2bdc as an organic building block .

作用機序

Target of Action

Benzyl(oxan-4-ylmethyl)amine, a derivative of benzylamine, primarily targets enzymes such as Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.

Mode of Action

Benzylamines are known to undergo reactions such as n-alkylation with alcohols, a process catalyzed by a mn(i) pincer catalyst . This reaction is atom-economic and highly efficient, offering low catalyst loadings and mild reaction conditions .

Biochemical Pathways

Benzylamines are known to be involved in the synthesis of 2-amino acids through the homologation of α-amino acids, involving the reformatsky reaction with a mannich-type imminium electrophile .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

Benzylamines are known to undergo oxidative deamination, resulting in the formation of corresponding amides and carbonyl compounds .

Action Environment

The action, efficacy, and stability of Benzyl(oxan-4-ylmethyl)amine can be influenced by various environmental factors. For instance, the oxidative deamination of benzylamines has been achieved using a Ni(II)–NHC catalyst with water in an aqueous medium . This suggests that the presence of water and specific catalysts can influence the reaction outcomes.

特性

IUPAC Name |

N-benzyl-1-(oxan-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h1-5,13-14H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPFTZDEAVJQGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(oxan-4-ylmethyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。